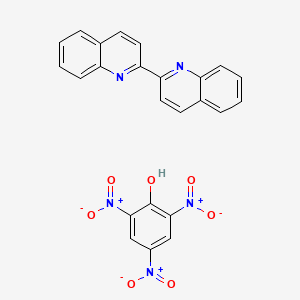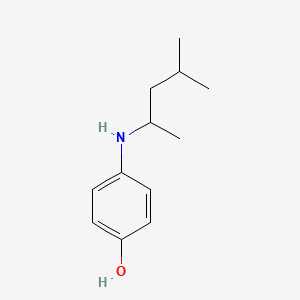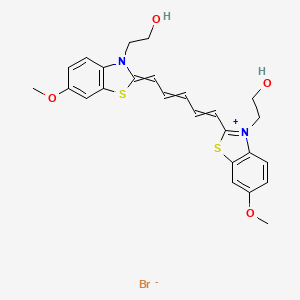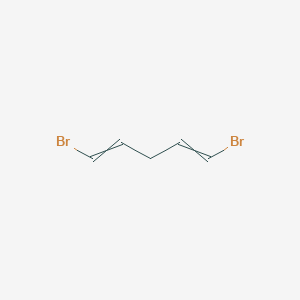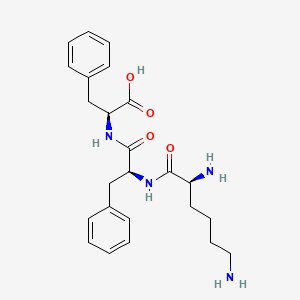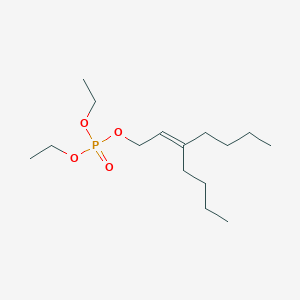
3-Butylhept-2-en-1-yl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylhept-2-en-1-yl diethyl phosphate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom, which is further bonded to two ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylhept-2-en-1-yl diethyl phosphate can be achieved through several methods. One common approach involves the reaction of phosphorus trichloride with ethanol, followed by the addition of 3-butylhept-2-en-1-ol. The reaction proceeds as follows:
[ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ]
Under similar conditions but in the presence of a base, triethyl phosphite results:
[ \text{PCl}_3 + 3 \text{EtOH} + 3 \text{R}_3\text{N} \rightarrow \text{P(OEt)}_3 + 3 \text{R}_3\text{NH} + 3 \text{Cl}^- ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction conditions are carefully controlled to prevent side reactions and ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butylhept-2-en-1-yl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Alkyl or aryl phosphonates.
Wissenschaftliche Forschungsanwendungen
3-Butylhept-2-en-1-yl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 3-Butylhept-2-en-1-yl diethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of cholinesterase, which is crucial for neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3-butenylphosphonate: Similar structure but with a different alkyl group.
Diethyl phosphite: Lacks the butylheptenyl group.
Triethyl phosphite: Contains three ethyl groups instead of two.
Uniqueness
3-Butylhept-2-en-1-yl diethyl phosphate is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
64135-16-6 |
|---|---|
Molekularformel |
C15H31O4P |
Molekulargewicht |
306.38 g/mol |
IUPAC-Name |
3-butylhept-2-enyl diethyl phosphate |
InChI |
InChI=1S/C15H31O4P/c1-5-9-11-15(12-10-6-2)13-14-19-20(16,17-7-3)18-8-4/h13H,5-12,14H2,1-4H3 |
InChI-Schlüssel |
RLSQGJCNHHGDKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CCOP(=O)(OCC)OCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
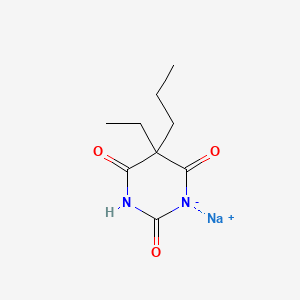


![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
